Propranolol

Descripción general

Descripción

Fue patentado por primera vez en 1962 y aprobado para uso médico en 1964 . El Propranolol se usa ampliamente para tratar diversas afecciones cardiovasculares como la hipertensión, la angina de pecho y las arritmias. Además, se emplea en el manejo de la ansiedad, la profilaxis de la migraña y los temblores esenciales .

Métodos De Preparación

El Propranolol se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de naftol con epiclorhidrina para formar 3-(1-naftiloxi)-1,2-epoxipropano. Este intermedio luego se hace reaccionar con isopropilamina para producir this compound . La reacción generalmente requiere un catalizador de transferencia de fase y un medio alcalino para facilitar el proceso . Los métodos de producción industrial a menudo implican pasos similares, pero se optimizan para la síntesis a gran escala, asegurando un alto rendimiento y pureza .

Análisis De Reacciones Químicas

El Propranolol sufre varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar 4'-hidroxithis compound, un metabolito principal.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: El this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo naftilo.

Hidrólisis: El compuesto se puede hidrolizar en condiciones ácidas o básicas para producir sus partes constituyentes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio . Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

1. Hypertension Management

Propranolol is commonly prescribed for the management of hypertension. Its antihypertensive effect is attributed to multiple mechanisms, including peripheral vasodilation and central sympathetic blockade. A randomized controlled trial (the APROPRIATE study) is currently investigating its efficacy in resistant hypertension, highlighting its ongoing relevance in cardiovascular care .

2. Myocardial Infarction

The β-Blocker Heart Attack Trial (BHAT) demonstrated that this compound significantly reduces mortality in patients post-myocardial infarction. The trial involved 3,837 participants and found a reduction in total mortality from 9.8% to 7.2% with this compound treatment . This study established this compound as a cornerstone in post-myocardial infarction therapy.

3. Arrhythmias

this compound exhibits antiarrhythmic properties, making it effective in treating various cardiac arrhythmias. Its ability to stabilize heart rhythm contributes to its widespread use in clinical settings .

Neurological Applications

1. Migraine Prophylaxis

this compound has been extensively studied for migraine prevention. A Cochrane review indicated that it is more effective than placebo and comparable in safety and efficacy to other migraine treatments . It is often recommended as a first-line treatment for patients suffering from frequent migraines.

2. Anxiety Disorders

this compound is utilized off-label for managing performance anxiety and generalized anxiety disorder. Its anxiolytic effects are well-documented, providing relief from physical symptoms such as tremors and palpitations associated with anxiety .

Endocrine Applications

1. Hyperthyroidism

In cases of hyperthyroidism, this compound helps manage symptoms such as tachycardia and tremors by blocking the effects of excess thyroid hormones on beta-adrenergic receptors .

2. Pheochromocytoma

this compound is indicated for the management of pheochromocytoma, a tumor of the adrenal glands that secretes catecholamines, leading to severe hypertension and other symptoms .

Oncological Applications

Recent studies have explored the potential role of this compound in oncology. A study indicated that preoperative administration of this compound reduced biomarkers associated with invasive potential and inflammation in patients undergoing surgery for breast cancer . This suggests that this compound may enhance immune response and reduce cancer recurrence.

Safety and Adverse Effects

While this compound is generally well-tolerated, it can cause adverse effects such as hypotension, gastrointestinal disturbances, fatigue, and bronchospasm. In rare cases, overdose can lead to severe complications including cardiogenic shock or seizures . Awareness of these risks is crucial when prescribing this compound, especially to vulnerable populations.

Case Studies

Case Study 1: Myocardial Infarction

A landmark trial involving 3,837 participants showed significant mortality reduction with this compound post-myocardial infarction (7.2% vs. 9.8% mortality) . This case highlights the drug's critical role in acute cardiac care.

Case Study 2: Migraine Management

A patient with chronic migraines treated with this compound reported a significant decrease in attack frequency, corroborated by clinical trials indicating its effectiveness compared to placebo .

Mecanismo De Acción

El Propranolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, específicamente los receptores β1 y β2 . Este bloqueo inhibe la acción de las catecolaminas (adrenalina y noradrenalina), lo que lleva a una disminución de la frecuencia cardíaca y la contractilidad miocárdica . Además, el this compound reduce la producción de monofosfato de adenosina cíclico (AMPc), lo que disminuye aún más la carga de trabajo cardíaca y la demanda de oxígeno . El compuesto también cruza la barrera hematoencefálica, afectando las funciones del sistema nervioso central y contribuyendo a sus efectos ansiolíticos .

Comparación Con Compuestos Similares

El Propranolol se compara con otros betabloqueantes como el metoprolol, el atenolol y el timolol:

La singularidad del this compound radica en su naturaleza no selectiva y su capacidad para cruzar la barrera hematoencefálica, lo que lo hace eficaz para las afecciones cardiovasculares y del sistema nervioso central .

Actividad Biológica

Propranolol is a non-selective beta-adrenergic antagonist widely used in clinical settings for various cardiovascular conditions and anxiety disorders. Its biological activity extends beyond its primary indications, revealing potential therapeutic applications in oncology and pain management. This article explores the diverse biological activities of this compound, supported by case studies, research findings, and data tables.

This compound functions by competitively inhibiting the action of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors (β1 and β2). This inhibition leads to various physiological effects, including decreased heart rate, reduced myocardial contractility, and modulation of neurotransmitter release. The compound's ability to cross the blood-brain barrier also allows it to affect central nervous system (CNS) processes, contributing to its anxiolytic effects.

Anti-Tumor Activity

Recent studies have highlighted this compound's role in cancer therapy, particularly in neuroblastoma (NB). Research indicates that this compound reduces the viability of human NB cell lines through apoptosis induction and inhibition of cell proliferation. The following table summarizes key findings from a notable study on this compound's anti-tumor effects:

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100% | 40% |

| Apoptosis (Caspase Activity) | Baseline | 8-15 fold increase |

| p53 Protein Levels | Low | Increased |

| TAp73β Isoform Levels | Baseline | Increased |

In this study, this compound treatment resulted in significant increases in both caspase activity and p53 levels, suggesting that the drug may enhance apoptotic signaling pathways crucial for cancer cell death .

Case Studies

- Neuroblastoma Treatment : A study involving NB xenografts demonstrated that this compound not only inhibited tumor growth but also showed synergy when combined with chemotherapy agents like SN-38 and celecoxib. This suggests that this compound may enhance the efficacy of standard cancer treatments .

- Pediatric Hemangiomas : this compound has been successfully used in treating infantile hemangiomas, leading to rapid regression of these vascular tumors. Clinical observations indicate that this compound treatment results in significant reduction in lesion size and associated symptoms .

- Pain Management : In animal models, this compound has been shown to reduce nociceptive behavior induced by formalin injection in the masseter muscle. This indicates a potential role for this compound in managing pain through its effects on serotonergic pathways .

Research Findings

This compound's biological activity is not limited to its cardiovascular effects; it also influences various cellular signaling pathways:

- β2-Adrenergic Receptor Inhibition : this compound's action on β2-AR leads to decreased phosphorylation of HDM2, resulting in increased levels of p53, which is essential for apoptosis .

- Synergistic Effects with Chemotherapy : The combination of this compound with other chemotherapeutic agents has been shown to enhance anti-cancer efficacy, particularly in tumors with compromised p53 signaling .

- CNS Effects : this compound's ability to modulate neurotransmitter release makes it a candidate for treating anxiety disorders and PTSD by reducing physiological responses to stress .

Propiedades

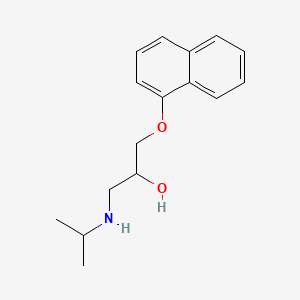

IUPAC Name |

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHHHDLHHXJYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023525 | |

| Record name | Propranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0617 mg/L at 25 °C | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Propranolol is a nonselective β-adrenergic receptor antagonist. Blocking of these receptors leads to vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down regulation of the renin-angiotensin-aldosterone system. | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

525-66-6, 13013-17-7 | |

| Record name | Propranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | racemic-Propranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propranolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y8NXQ24VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.